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molecular formula C15H12O2 B1637739 4-(2-phenylethenyl)benzoic Acid

4-(2-phenylethenyl)benzoic Acid

Cat. No. B1637739
M. Wt: 224.25 g/mol
InChI Key: IAGXTPCOGVFRSQ-UHFFFAOYSA-N
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Patent
US07956216B2

Procedure details

73A (80 mg, 0.34 mmol) was suspended in EtOH (0.5 mL) and aqueous NaOH (1 M, 2 mL) and was heated to 80° C. for one hour. Upon cooling to room temperature, the solution was acidified with HCl (concentrated), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (75 mg, quant.). NMR 1H (ppm, CDCl3): 7.93 (d, J3=8.3 Hz, 2H), 7.56-7.53 (m, 4H), 7.33 (t, J3=7.4 Hz, 2H), 7.27-7.11 (m, 3H).
Name
73A
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:6][CH:5]=1.[OH-].[Na+].Cl>CCO>[CH:10]([C:7]1[CH:6]=[CH:5][C:4]([C:3]([OH:18])=[O:2])=[CH:9][CH:8]=1)=[CH:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
73A
Quantity
80 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=CC1=CC=CC=C1)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The white crystalline precipitate was dried under vacuum (75 mg, quant.)

Outcomes

Product
Name
Type
Smiles
C(=CC1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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